4-Fluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

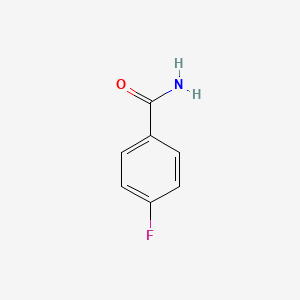

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDHYTGVCGVETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231717 | |

| Record name | 4-Fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-75-9 | |

| Record name | 4-Fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorobenzamide: A Comprehensive Technical Guide for Researchers

CAS Number: 824-75-9

This technical guide provides an in-depth overview of 4-Fluorobenzamide, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure consists of a benzamide core with a fluorine atom substituted at the para position of the benzene ring. This fluorine substitution imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Reference |

| CAS Number | 824-75-9 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Melting Point | 154-157 °C | |

| Boiling Point | 253.1 ± 23.0 °C at 760 mmHg | |

| Density | 1.2099 g/cm³ (estimate) | |

| Appearance | White to light beige powder | |

| Solubility | Information not readily available | |

| pKa | 15.93 ± 0.50 (Predicted) |

Synthesis of this compound: Experimental Protocols

Two primary and reliable methods for the synthesis of this compound are detailed below. These protocols are based on established chemical transformations and are suitable for laboratory-scale preparation.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This method involves the amination of 4-fluorobenzoyl chloride. It is a straightforward and efficient route for producing this compound.

Materials:

-

4-Fluorobenzoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in an appropriate organic solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (a slight excess) to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzoic Acid

This protocol involves the conversion of 4-fluorobenzoic acid to its acid chloride, followed by amination.

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ammonia gas or a solution of ammonia in an organic solvent

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the suspension at room temperature.

-

Stir the mixture at room temperature or gently reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid).

-

Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude 4-fluorobenzoyl chloride.

-

Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent until the reaction is complete.

-

Work-up the reaction mixture as described in Protocol 1 to isolate and purify the this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Precursor for Enzyme Inhibitors

This compound serves as a key building block for the development of various enzyme inhibitors, which are critical in treating numerous diseases.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.[2] this compound is a common moiety in the chemical structures of several PARP inhibitors.

-

Cholinesterase Inhibitors: Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[3][4]

-

Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This compound has been incorporated into novel COX-2 inhibitors.[5][6]

The general synthetic workflow for utilizing this compound in the development of these inhibitors is depicted below.

Caption: General workflow for synthesizing enzyme inhibitors from this compound.

Mechanism of Action: PARP Inhibition in DNA Repair

One of the most significant applications of this compound-derived compounds is in the field of oncology as PARP inhibitors. These inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The following diagram illustrates the role of PARP in DNA single-strand break repair and how its inhibition leads to cell death in cancer cells with homologous recombination deficiency.

Caption: Role of PARP inhibitors in inducing synthetic lethality in cancer cells.

References

- 1. This compound | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Fluorobenzamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The presence of the fluorine atom at the para-position of the benzene ring imparts unique physicochemical properties that are leveraged in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its key properties, and detailed protocols for its principal synthetic routes.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a fluorine atom substituted at the para (position 4) of the phenyl ring.[1]

-

IUPAC Name: this compound[4]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 139.13 g/mol | [1][4][6] |

| Melting Point | 154-157 °C | [1][2][5][7] |

| Boiling Point | 253.1 ± 23.0 °C at 760 mmHg | [5][7] |

| Density | ~1.2 g/cm³ | [5][7] |

| Appearance | White to off-white crystalline powder | [1][2][5] |

| pKa | 15.93 ± 0.50 (Predicted) | [2][5] |

| LogP | 0.91 | [7] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two efficient and scalable pathways starting from readily available precursors: 4-fluorobenzoyl chloride or 4-fluorobenzonitrile. The choice of route often depends on the availability of starting materials, desired purity, and scale of the reaction.

Pathway 1: From 4-Fluorobenzoyl Chloride (Ammonolysis)

This method involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with ammonia. It is a direct and often high-yielding reaction. 4-Fluorobenzoyl chloride itself can be synthesized from 4-fluorotoluene.[8]

Pathway 2: From 4-Fluorobenzonitrile (Hydrolysis)

This pathway relies on the controlled hydrolysis of the nitrile group of 4-fluorobenzonitrile. Alkaline hydrolysis using hydrogen peroxide is an effective method that avoids the harsh conditions and byproducts associated with strong acid hydrolysis.[9] 4-Fluorobenzonitrile can be prepared via the fluorination of 4-chlorobenzonitrile.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on the pathways described above.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This protocol is adapted from standard procedures for the amidation of acyl chlorides.

Materials:

-

4-Fluorobenzoyl chloride (1.0 eq.)

-

Aqueous ammonium hydroxide (28-30%, excess)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 eq.) in DCM or THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add an excess of cold aqueous ammonium hydroxide dropwise to the stirred solution. A white precipitate will form immediately.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, remove it first under reduced pressure and then redissolve the residue in DCM.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzonitrile

This protocol is based on the alkaline peroxide hydrolysis of nitriles.[9]

Materials:

-

4-Fluorobenzonitrile (1.0 eq.)

-

Hydrogen peroxide (30% aqueous solution, 2-3 eq. by weight)[9]

-

Sodium hydroxide (10-30% aqueous solution, catalytic amount, e.g., 0.01-0.2 eq.)[9]

-

Deionized water

Procedure:

-

In a reaction vessel, add 4-fluorobenzonitrile.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

With vigorous stirring, slowly add the 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 35-40 °C. An exothermic reaction will occur.

-

After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours until a large amount of white precipitate is formed.[9]

-

Monitor the disappearance of the starting material by TLC or GC.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Filter the white solid product using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

-

Dry the product in a vacuum oven to obtain this compound with high purity (>99%).[9]

General Experimental and Purification Workflow

The successful synthesis of this compound requires a systematic workflow encompassing reaction setup, execution, product workup, and final purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 824-75-9 [amp.chemicalbook.com]

- 3. This compound | 824-75-9 [chemicalbook.com]

- 4. This compound | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:824-75-9 | Chemsrc [chemsrc.com]

- 8. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Fluorobenzamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzamide (C₇H₆FNO), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Frequency | Assignment |

| ~7.95 | Multiplet | DMSO-d₆ | 400 MHz | 2 Aromatic Protons (ortho to C=O) |

| ~7.35 | Multiplet | DMSO-d₆ | 400 MHz | 2 Aromatic Protons (ortho to F) |

| ~7.4 (broad s) | Singlet (broad) | DMSO-d₆ | 400 MHz | 2 Amide Protons (-NH₂) |

Data sourced from publicly available spectra.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carbonyl Carbon (C=O) |

| ~164 (d, J ≈ 250 Hz) | C-F Carbon |

| ~131 (d, J ≈ 9 Hz) | Aromatic CH (ortho to C=O) |

| ~129 | Aromatic C (ipso to C=O) |

| ~115 (d, J ≈ 22 Hz) | Aromatic CH (ortho to F) |

Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly based on the solvent and experimental conditions. Data interpreted from spectral databases.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-F Stretch |

| ~1150 | Medium | C-N Stretch |

Note: The spectrum is typically acquired on a solid sample, often using a KBr pellet or as a thin film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 139 | High | Molecular Ion [M]⁺ |

| 123 | High | [M-NH₂]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

| 75 | Low | [C₅H₄F-H]⁺ |

The fragmentation pattern is consistent with the structure of this compound.[4][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[8][9]

-

To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter into a clean 5 mm NMR tube.[10]

-

Cap the NMR tube and label it appropriately.

2.1.2. ¹H NMR Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be chosen to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.1.3. ¹³C NMR Data Acquisition

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Use a standard proton-decoupled pulse sequence.[11]

-

Set the number of scans to a higher value than for ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ a suitable relaxation delay to ensure accurate integration if quantitative data is required.[8][11]

-

Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[12]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[12]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean, empty sample compartment).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plate thoroughly with an appropriate solvent after use.[12]

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[13]

-

The sample is vaporized by heating in the ion source under a high vacuum.[14]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[15][16]

-

The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.[14][16]

-

The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 824-75-9 [chemicalbook.com]

- 3. This compound(824-75-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(824-75-9) MS spectrum [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. sc.edu [sc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 4-Fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzamide, a compound of interest in various research and development fields. This document details the methodologies for determining its solubility, presents a framework for data interpretation and visualization, and discusses the key factors influencing its dissolution.

Core Compound Information

This compound is an aromatic amide with the chemical formula C₇H₆FNO.[1] It is a white to almost white crystalline powder.[2] Understanding its solubility is crucial for applications in medicinal chemistry, agrochemical development, and material science, as it governs the compound's bioavailability, formulation, and efficacy.[2]

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, this section provides structured templates for how such data should be presented for clear comparison. The following tables are illustrative examples based on general solubility principles where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4] this compound, with its polar amide group and relatively non-polar fluorophenyl group, is expected to exhibit a range of solubilities in different solvents.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility (g/L) | Expected Solubility (mol/L) |

| Water | Polar Protic | Low | Low |

| Methanol | Polar Protic | Moderate to High | Moderate to High |

| Ethanol | Polar Protic | Moderate to High | Moderate to High |

| Acetone | Polar Aprotic | High | High |

| Ethyl Acetate | Moderately Polar | Moderate | Moderate |

| Dichloromethane | Non-polar | Moderate | Moderate |

| Diethyl Ether | Non-polar | Low to Moderate | Low to Moderate |

| Hexane | Non-polar | Low | Low |

Table 2: Illustrative Temperature Dependence of this compound Solubility in Ethanol

| Temperature (°C) | Expected Solubility (g/L) | Expected Solubility (mol/L) |

| 10 | Moderate | Moderate |

| 25 | Moderate to High | Moderate to High |

| 40 | High | High |

Experimental Protocols

Accurate determination of solubility is fundamental. The following are detailed protocols for key experimental methods.

1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

-

Materials and Equipment:

-

This compound (solid)

-

Selected solvent

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial to ensure a saturated solution is formed.[6]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][7] Periodically check to ensure excess solid remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[8][9]

-

Quantification: Analyze the clear, filtered solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.[8]

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at that temperature.

-

2. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for quantifying the concentration of a solute in a saturated solution.[10]

-

Instrumentation and Conditions:

-

HPLC system with a suitable detector (e.g., UV detector set at the λmax of this compound)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase suitable for eluting this compound

-

Autosampler and data acquisition software

-

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.[9]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.[9][11]

-

Sample Analysis: Inject the filtered supernatant from the equilibrium solubility experiment into the HPLC system.[9]

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]

-

3. UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[12][13]

-

Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Determine λmax: Scan a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation and Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[11][14]

-

Sample Measurement: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.[12]

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Diagram 2: Factors Influencing Solubility

References

- 1. This compound | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pubs.acs.org [pubs.acs.org]

Potential Research Applications of 4-Fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzamide, a fluorinated aromatic amide, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the presence of a fluorine atom, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide explores the potential research applications of this compound, with a focus on its utility as a precursor for potent enzyme inhibitors and central nervous system (CNS) active compounds. We delve into the synthesis of this compound derivatives and their evaluation as Poly(ADP-ribose) polymerase (PARP) inhibitors and anticonvulsant agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The introduction of a fluorine atom at the para-position of the benzamide scaffold can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. These favorable characteristics have led to the exploration of this compound derivatives in various therapeutic areas, including oncology and neurology.[2] This guide will focus on two key research applications: the development of PARP inhibitors for cancer therapy and the synthesis of novel anticonvulsant agents.

Synthesis of N-Substituted this compound Derivatives

The amide group of this compound can be readily modified to generate a library of N-substituted derivatives. A general and efficient method for this transformation is the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Aryl-4-fluorobenzamides

This protocol describes a general method for the synthesis of N-aryl-4-fluorobenzamides, a class of compounds with potential biological activities.

Materials:

-

4-Fluorobenzoyl chloride

-

Substituted aniline (e.g., aniline, 4-chloroaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-4-fluorobenzamide.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Experimental Workflow: Synthesis of N-Aryl-4-fluorobenzamides

General workflow for the synthesis of N-Aryl-4-fluorobenzamides.

Application in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] Inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several this compound derivatives have been investigated as potential PARP inhibitors.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).

Role of PARP-1 in DNA single-strand break repair and its inhibition.

Quantitative Data: PARP Inhibition

The inhibitory potency of compounds against PARP enzymes is typically determined by in vitro enzymatic assays and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of these inhibitors. While specific IC50 values for a wide range of this compound derivatives are not extensively published, the following table presents data for some relevant benzamide-based PARP inhibitors to provide a comparative context.

| Compound Class | Target | IC50 (nM) | Reference |

| Benzamide | PARP-1 | 3300 | [4] |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivative | PARP-1 | 434 | [5] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | PARP-1 | 3.61 | [6] |

| Olaparib (Clinical PARP Inhibitor) | PARP-1 | 5 | [7] |

| Talazoparib (Clinical PARP Inhibitor) | PARP-1 | 0.57 | [8] |

Experimental Protocol: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC50 of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

PARP assay buffer

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Luminometer

Procedure:

-

Plate Preparation: If not pre-coated, coat a 96-well plate with histones and block non-specific binding sites.

-

Compound Dilution: Prepare serial dilutions of the test compound in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Reaction Setup: To each well, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubation: Add biotinylated NAD+ to all wells to start the PARP reaction and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Wash the wells multiple times with wash buffer to remove unincorporated biotinylated NAD+.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent HRP substrate.

-

Measurement: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Application in Anticonvulsant Drug Discovery

Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs target voltage-gated sodium channels to reduce neuronal hyperexcitability. Derivatives of 4-aminobenzamide, which are structurally related to this compound, have shown promising anticonvulsant activity.

Signaling Pathway: Mechanism of Action of Sodium Channel Blockers

Anticonvulsants that block voltage-gated sodium channels stabilize the inactivated state of the channel, thereby preventing the rapid, repetitive firing of neurons that underlies seizure activity.

Mechanism of action of anticonvulsants targeting voltage-gated sodium channels.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of compounds is typically evaluated in animal models using tests such as the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Key parameters include the median effective dose (ED50) and the median toxic dose (TD50), which are used to calculate the protective index (PI = TD50/ED50). The following table presents data for some N-substituted benzamide derivatives.

| Compound | Test | ED50 (mg/kg) | TD50 (mg/kg) | PI | Reference |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide (6f) | MES | 13.1 | 476.7 | 36.4 | |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide (6f) | scPTZ | 19.7 | 476.7 | 24.2 | |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES (mice, i.p.) | 28.6 µmol/kg | 96.3 µmol/kg | 3.36 | |

| Isatin-based N-phenylbenzamide derivative (4e) | MES | >300 | >300 | - | |

| Triazolopyrimidine derivative (6d) | MES | 15.8 | >300 | >19 | [5] |

| Triazolopyrimidine derivative (6d) | PTZ | 14.1 | >300 | >21.3 | [5] |

Experimental Protocols: Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

-

Male mice (e.g., ICR strain, 23 ± 3 g)

-

Electroshock apparatus with corneal electrodes

-

0.5% Tetracaine hydrochloride solution (local anesthetic)

-

0.9% Saline solution

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

-

Animal Preparation: Acclimatize the mice to the experimental conditions.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group.

-

Anesthesia and Electrode Application: At the time of peak effect of the drug, apply a drop of tetracaine solution to the corneas of each mouse, followed by a drop of saline. Place the corneal electrodes on the eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure for at least 10 seconds. Abolition of the hindlimb tonic extension is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[7]

Materials:

-

Male mice

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound formulated in a suitable vehicle

Procedure:

-

Animal Preparation and Compound Administration: Similar to the MES test.

-

PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously in the midline of the neck.

-

Observation: Place the mice in individual observation cages and observe for the onset of seizures (e.g., clonic spasms of the forelimbs) for a period of 30 minutes.[1]

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value.

Experimental Workflow: Anticonvulsant Screening

General workflow for in vivo anticonvulsant screening using MES and scPTZ tests.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both PARP inhibitors and anticonvulsant compounds. The synthetic accessibility of this compound allows for the creation of diverse chemical libraries for structure-activity relationship studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound derivatives in oncology, neurology, and beyond. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles in more advanced preclinical models.

References

- 1. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Fluorobenzamide, a compound frequently utilized in medicinal chemistry and drug discovery. The following sections detail the material's hazards, proper handling procedures, emergency response, and disposal, drawing from authoritative safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154-158 °C (309-316 °F) |

| Boiling Point | 275.6 °C at 760 mmHg |

| Solubility | Soluble in methanol and chloroform. |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

Table 2: Toxicological Data

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 681 mg/kg (Predicted) |

| LC50 (Lethal Concentration, 50%) | - | - | No data available |

Note: Toxicological data may be based on predictions or studies on similar compounds and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not typically provided in standard Safety Data Sheets. The LD50 value presented is often derived from computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) or from standard acute oral toxicity studies following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD Guideline 401 or 420. These studies generally involve administering the substance to a group of animals (typically rats) at various dose levels and observing mortality over a set period (usually 14 days).

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

4.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust. Use non-sparking tools.

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

4.2. Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Use chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95 or better).

First Aid Measures

In case of exposure, follow these first aid measures immediately:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

The Fluorinated Benzamide Saga: A Technical Guide to Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has yielded a remarkable array of bioactive molecules that have made a significant impact on medicine and agriculture. This technical guide provides a comprehensive overview of the discovery, history, and development of key fluorinated benzamides, offering insights into their synthesis, mechanism of action, and quantitative structure-activity relationships.

Introduction: The Rise of Fluorine in Benzamide Chemistry

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of neighboring functional groups. In the context of the versatile benzamide scaffold, this has led to the development of compounds with diverse therapeutic and agrochemical applications. This guide will explore the history and technical details of three prominent examples: the antipsychotic remoxipride, the anticancer agent entinostat, and the fungicide flutolanil.

Remoxipride: A Selective Dopamine D2 Receptor Antagonist

Discovery and History

Remoxipride, a substituted benzamide, was developed by Astra (now AstraZeneca) in the 1980s as an atypical antipsychotic for the treatment of schizophrenia.[1] It was designed to be a selective dopamine D2 receptor antagonist with a lower incidence of extrapyramidal side effects compared to classical neuroleptics.[2][3] Remoxipride gained approval in the UK in 1989.[1] However, it was withdrawn from the market in 1993 due to concerns about a rare but serious side effect, aplastic anemia.[1] Despite its withdrawal, remoxipride remains an important tool in neuropharmacological research due to its high selectivity for the D2 receptor.[3]

Mechanism of Action

The antipsychotic effects of remoxipride are attributed to its selective antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] In schizophrenia, an overactivity of dopaminergic signaling is hypothesized to contribute to the positive symptoms of the disease.[4] By blocking D2 receptors, remoxipride reduces the effects of excess dopamine, thereby alleviating these symptoms.[1] Unlike many other antipsychotics, remoxipride has a low affinity for other neurotransmitter receptors, which is thought to contribute to its favorable side-effect profile.[5]

Below is a diagram illustrating the signaling pathway of dopamine D2 receptor antagonism.

Quantitative Data

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| Dopamine D2 Receptor | 113 nM ([3H]raclopride) | [6] |

| Pharmacokinetics | ||

| Bioavailability | >90% | [7] |

| Plasma Half-life | 4-7 hours | [7] |

| Systemic Plasma Clearance | ~120 mL/min | [7] |

| Volume of Distribution | 0.7 L/kg | [7] |

| Protein Binding | ~80% | [7] |

Experimental Protocols

Synthesis of Remoxipride

The synthesis of remoxipride has been described in the literature.[8] A general synthetic approach involves the following key steps:

-

Preparation of 3-bromo-2,6-dimethoxybenzoic acid: This can be achieved through bromination and subsequent methylation of a suitable benzoic acid precursor.

-

Activation of the carboxylic acid: The benzoic acid derivative is converted to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

-

Amide coupling: The activated benzoic acid is reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the final remoxipride molecule.

A detailed, step-by-step protocol would require access to proprietary or highly specialized chemical literature not available in the current search results. The above serves as a general outline of the synthetic strategy.

Entinostat: A Class I Histone Deacetylase (HDAC) Inhibitor

Discovery and History

Entinostat (also known as MS-275) is a synthetic benzamide derivative that was identified as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[9][10] Developed by Syndax Pharmaceuticals, entinostat has been investigated in numerous clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and hematological malignancies.[9][11] It has shown promise as both a monotherapy and in combination with other anticancer agents.[11]

Mechanism of Action

Entinostat exerts its anticancer effects by selectively inhibiting HDAC1, HDAC2, and HDAC3.[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting these enzymes, entinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[10][11] This can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[10]

The following diagram illustrates the mechanism of action of entinostat.

Quantitative Data

| Parameter | Value | Reference |

| IC50 Values | ||

| HDAC1 | 243 nM | [12] |

| HDAC2 | 453 nM | [12] |

| HDAC3 | 248 nM | [12] |

| Pharmacokinetics | ||

| Bioavailability | Orally bioavailable | [9] |

| Time to Max. Concentration (Tmax) | 0.5 - 60 hours | [9] |

| Half-life | 33 - 150 hours | [9] |

Experimental Protocols

Synthesis of Entinostat

The synthesis of entinostat has been reported in the literature and generally involves a multi-step process.[11] A plausible synthetic route is outlined below:

-

Preparation of the pyridine-containing intermediate: This often starts with a commercially available pyridine derivative that is functionalized to introduce a linker for subsequent coupling.

-

Synthesis of the benzamide portion: A suitably substituted aminobenzoic acid is prepared.

-

Amide bond formation: The two key intermediates are coupled using standard peptide coupling reagents (e.g., HATU) to form the final entinostat molecule.[11]

Flutolanil: A Succinate Dehydrogenase Inhibitor Fungicide

Discovery and History

Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals.[7] It was discovered and developed by the Japanese company Nihon Nohyaku Co., Ltd. and was first launched in 1986.[7] The development of flutolanil was driven by the need for an effective systemic fungicide to control diseases caused by Rhizoctonia solani, a major pathogen in crops like rice, potatoes, and peanuts.[7]

Mechanism of Action

Flutolanil acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[9][13] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate. By inhibiting this enzyme, flutolanil disrupts the fungus's energy production, leading to the inhibition of mycelial growth and spore germination.[14]

The following diagram illustrates the site of action of flutolanil in the mitochondrial electron transport chain.

Quantitative Data

| Parameter | Value | Reference |

| Efficacy (EC50) | ||

| Rhizoctonia solani | 0.05 - 0.5 mg/L | [15] |

| Physicochemical Properties | ||

| Water Solubility | 8.01 mg/L (20°C) | |

| Log P | 3.17 |

Experimental Protocols

Synthesis of Flutolanil

The synthesis of flutolanil involves the condensation of 3-isopropoxyaniline with 2-(trifluoromethyl)benzoyl chloride.[7] A general procedure is as follows:

-

Preparation of 2-(trifluoromethyl)benzoyl chloride: 2-(Trifluoromethyl)benzoic acid is reacted with a chlorinating agent such as thionyl chloride.

-

Amide formation: The resulting acid chloride is then reacted with 3-isopropoxyaniline in the presence of a base to yield flutolanil.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique) [7]

-

Media Preparation: A series of potato dextrose agar (PDA) plates are prepared containing different concentrations of flutolanil dissolved in a suitable solvent (e.g., acetone). A control plate with solvent only is also prepared.

-

Inoculation: A small mycelial plug from an actively growing culture of Rhizoctonia solani is placed in the center of each plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C).

-

Data Collection: The diameter of the fungal colony is measured at regular intervals. The EC50 value is calculated as the concentration of flutolanil that causes a 50% reduction in mycelial growth compared to the control.

Conclusion

The fluorinated benzamides represent a diverse and impactful class of molecules in both medicine and agriculture. The case studies of remoxipride, entinostat, and flutolanil highlight the power of fluorine substitution to fine-tune biological activity and achieve desired therapeutic or pesticidal effects. While the specific applications and mechanisms of action of these compounds vary widely, their histories underscore the importance of rational drug design, serendipitous discovery, and a deep understanding of structure-activity relationships in the ongoing quest for novel and effective chemical entities. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to inspire and inform future innovation in fluorinated benzamide chemistry.

References

- 1. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. File:Remoxipride synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mode of antifungal action and selectivity of flutolanil | Semantic Scholar [semanticscholar.org]

- 13. chemicalwarehouse.com [chemicalwarehouse.com]

- 14. Flutolanil | CAS 66332-96-5 | Cayman Chemical | Biomol.com [biomol.com]

- 15. nichino.co.jp [nichino.co.jp]

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of fluorine in modulating the physicochemical and pharmacological properties of benzamide-containing compounds. The strategic introduction of fluorine atoms is a powerful tool in medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug-like characteristics, including binding affinity, metabolic stability, and membrane permeability. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine to a benzamide scaffold can profoundly alter its fundamental physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Lipophilicity

Fluorine is highly electronegative, yet its substitution for hydrogen often increases lipophilicity, measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing intermolecular interactions with water. This enhanced lipophilicity can improve membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity or basicity of nearby functional groups. Fluorine substitution on the benzamide ring system generally decreases the pKa of the amide proton and any nearby basic amines. This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Binding Affinity

Fluorine's unique electronic properties can enhance binding affinity to target proteins through various mechanisms. These include favorable electrostatic interactions, the formation of hydrogen bonds with the C-F bond acting as a weak hydrogen bond acceptor, and the induction of specific molecular conformations that are optimal for binding.

Data Presentation: The Impact of Fluorination on Benzamide Properties

The following tables summarize quantitative data illustrating the effects of fluorine substitution on key properties of benzamide derivatives.

Table 1: Comparison of Binding Affinity for Fluorinated vs. Non-fluorinated Benzamide Analogs Targeting Cereblon (CRBN)

| Compound ID | R Group | IC50 (µM) |

| 6a | H | >1000 |

| 6b | F | 250 ± 50 |

| 8c | H | 200 ± 50 |

| 8d | F | 63 ± 16 |

Data extracted from a study on benzamide-type Cereblon binders, demonstrating that fluorination generally increases binding affinity (lower IC50 values).

Table 2: Physicochemical Properties of Fluorinated Benzamide Derivatives

| Compound ID | R Group | logD (pH 7.4) | Chromatographic Hydrophobicity Index (CHI) |

| 8a | H | 1.1 | 45 |

| 8b | F | 1.4 | 55 |

| 8c | H | 1.2 | 48 |

| 8d | F | 1.5 | 58 |

This table showcases the increase in lipophilicity (logD and CHI) upon fluorine substitution.

Table 3: Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds in Human Liver Microsomes (HLM)

| Compound | Fluorine Substitution | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog 1 | None | 15 | 46.2 |

| Analog 1-F | para-Fluoro | 45 | 15.4 |

| Analog 2 | None | 8 | 86.6 |

| Analog 2-F | meta-Fluoro | 32 | 21.6 |

Representative data illustrating that fluorination at metabolically labile positions can significantly increase metabolic stability (longer half-life and lower clearance).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of fluorinated benzamide compounds.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension and the test compound working solution at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Test compound stock solution

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer.

-

Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (A) chamber.

-

Add fresh HBSS to the basolateral (B) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

Perform the assay in the reverse direction to assess active efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

STAT6 Reporter Gene Assay

This assay is used to determine the inhibitory activity of a compound on STAT6-mediated gene transcription.

Materials:

-

A stable cell line transfected with an IL-4-responsive luciferase reporter plasmid.

-

Cell culture medium

-

Test compound stock solution

-

Recombinant human IL-4

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cell line in a 96-well plate and culture overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

-

Stimulation:

-

Stimulate the cells with a known concentration of IL-4 to activate the STAT6 pathway.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the IC50 value from the dose-response curve of the compound's inhibition of luciferase activity.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated benzamide compounds.

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation.

Caption: A typical drug discovery workflow for benzamide analogs.

Conclusion

The incorporation of fluorine into benzamide scaffolds is a well-established and highly effective strategy in modern drug discovery. By carefully considering the position and number of fluorine substitutions, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The data and experimental protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of fluorine to develop novel and effective benzamide-based therapeutics. The provided visualizations of key signaling pathways and experimental workflows offer a clear framework for understanding the biological context and the practical steps involved in the evaluation of these promising compounds.

An In-depth Technical Guide to 4-Fluorobenzamide Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract